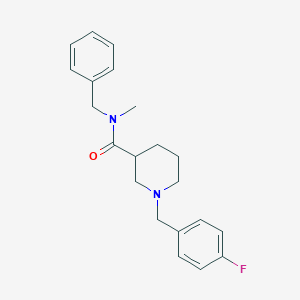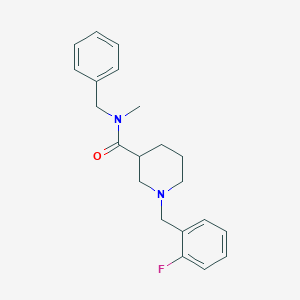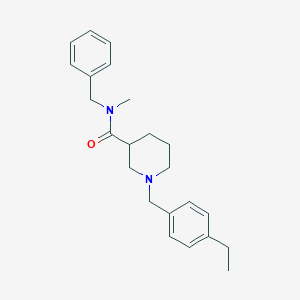![molecular formula C17H24N4O2 B246858 2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)
2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole, also known as mebendazole, is a benzimidazole derivative that has been used as an anthelmintic drug for many years. In recent years, mebendazole has attracted attention as a potential anti-cancer agent due to its ability to inhibit microtubule polymerization and disrupt mitotic spindle formation.
Mecanismo De Acción
Mebendazole exerts its anti-cancer effects by disrupting microtubule polymerization and mitotic spindle formation. It binds to the colchicine-binding site on tubulin, preventing tubulin polymerization and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Mebendazole has been shown to have a range of biochemical and physiological effects. It has been found to inhibit angiogenesis, reduce inflammation, and modulate immune function. Mebendazole has also been shown to have anti-parasitic effects, making it a useful drug for the treatment of parasitic infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mebendazole has several advantages as a research tool. It is a relatively inexpensive drug that is widely available. It has also been shown to have low toxicity, making it a safe drug to use in lab experiments. However, 2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole has some limitations as a research tool. It has poor solubility in aqueous solutions, which can make it difficult to administer to cells in culture. It also has poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for 2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole research. One area of interest is the development of 2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole analogs with improved solubility and bioavailability. Another area of interest is the use of 2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole in combination with other drugs to enhance their anti-cancer activity. Finally, there is interest in exploring the potential use of 2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease, which are characterized by abnormal microtubule function.
Métodos De Síntesis
Mebendazole can be synthesized by reacting 2-amino-5-chlorobenzimidazole with 4-morpholineethanol in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield 2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole as a white crystalline powder.
Aplicaciones Científicas De Investigación
Mebendazole has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of a wide range of cancer cell lines, including leukemia, melanoma, breast, lung, and colon cancer. Mebendazole has also been found to have synergistic effects with other chemotherapy drugs, enhancing their anti-cancer activity.
Propiedades
Fórmula molecular |
C17H24N4O2 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
4-[2-(2-morpholin-4-ylbenzimidazol-1-yl)ethyl]morpholine |
InChI |
InChI=1S/C17H24N4O2/c1-2-4-16-15(3-1)18-17(20-9-13-23-14-10-20)21(16)6-5-19-7-11-22-12-8-19/h1-4H,5-14H2 |
Clave InChI |
RUZVCXFNPGYKKW-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2N4CCOCC4 |
SMILES canónico |
C1COCCN1CCN2C3=CC=CC=C3N=C2N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B246784.png)
![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B246812.png)
![N-({1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246819.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)
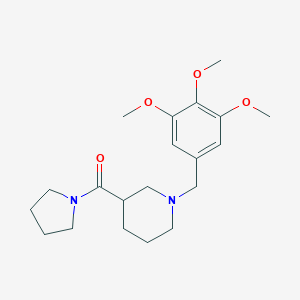
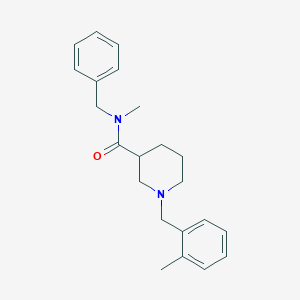
![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)
![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)
![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)
